Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound with the molecular formula C14H12N2O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolyl Group: The isothiazolyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the Benzenecarboxylate Group: This involves esterification reactions where benzoic acid derivatives react with alcohols in the presence of acid catalysts.
Final Coupling Reaction: The final step involves coupling the isothiazolyl and benzenecarboxylate intermediates using thiol-based reagents under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenecarboxylate or isothiazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate involves its interaction with specific molecular targets. The cyano and isothiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate: shares similarities with other compounds containing isothiazolyl and benzenecarboxylate groups.
This compound: can be compared to compounds like Methyl 2-{[(4-cyano-5-methyl-3-thiazolyl)sulfanyl]methyl}benzenecarboxylate, which has a thiazolyl group instead of an isothiazolyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLBIIYJPPPHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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